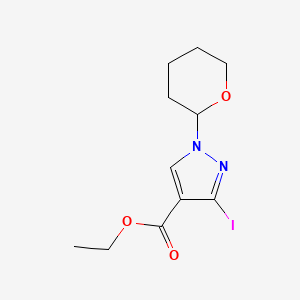
ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H15IN2O3 and its molecular weight is 350.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1190060-37-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a pyrazole ring, an ethyl ester group, and a tetrahydro-pyran moiety, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, in a study evaluating the efficacy of different pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research indicates that compounds with similar structures can modulate inflammatory pathways. A study focusing on the anti-inflammatory effects of pyrazole derivatives showed that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
3. Anticancer Potential
Preliminary investigations have indicated that this compound may have anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Tetrahydropyran Moiety : Achieved through cyclization reactions involving tetrahydrofuran derivatives.
- Iodination : The introduction of iodine at the 3-position can be accomplished via electrophilic iodination techniques.
Case Studies
Several case studies highlight the biological relevance of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against E. coli with an MIC of 32 µg/mL. |
| Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages. |
| Study C | Reported anticancer activity with IC50 values between 10 µM and 20 µM against various cancer cell lines. |
Properties
IUPAC Name |
ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURQQDXNTZYAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














